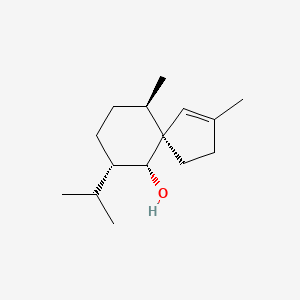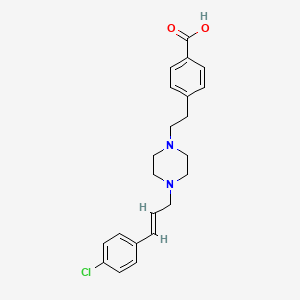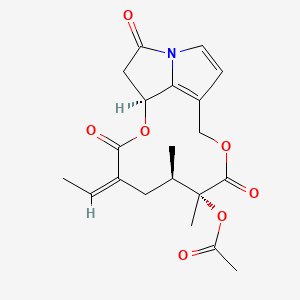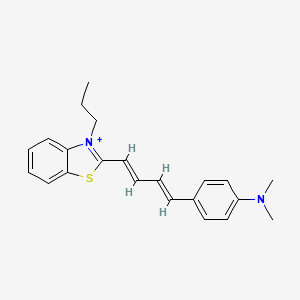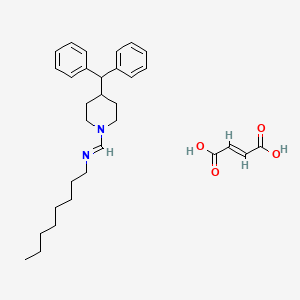
Arsonite(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonite(2-) is an arsenic oxoanion. It is a conjugate base of an arsonite(1-).
科学的研究の応用
1. Forensic Analysis of Fire Debris
An important aspect of arson investigation involves the chemical analysis of fire debris. The presence of complex organic mixtures like gasoline and diesel fuel, often used to accelerate fires, can be identified in forensic laboratories. This information assists fire investigators in determining the cause of a fire, including the possibility of arson (Almirall & Furton, 2004).
2. Detection of Ignitable Liquids
Accelerants are frequently used by arsonists to initiate fires. An advanced analytical method, such as headspace-mass spectrometry electronic nose (E-Nose), has been developed for the analysis of Ignitable Liquid Residues (ILRs), offering a rapid and environmentally friendly technique for fire debris analysis (Ferreiro-González et al., 2016).
3. Head-Space Analysis in Forensic Purposes
The headspace analysis technique is employed for the separation and concentration of analytes in arson investigation. Gas chromatography combined with mass spectrometry is used to identify organic compounds in fire debris, enhancing the accuracy of arson investigations (Borusiewicz et al., 2004).
4. Advances in Arson Investigation Techniques
Significant advancements have been made in arson investigation, especially with the introduction of mass spectrometric techniques. These advancements have revolutionized the field, increasing the sensitivity and discrimination possible in fire debris analysis (Pert et al., 2006).
5. Non-Destructive Forensic Investigation Techniques
Vibrational spectroscopy, including infrared absorption and Raman scattering, has emerged as a major non-destructive tool for analyzing evidence in arson cases. These techniques focus on identifying commonly found household materials and ignitable liquids involved in arson (Yadav et al., 2020).
6. Stable Isotope Profiling in Arson Investigation
Stable isotope profiling (SIP) of wooden matchstick samples, including those exposed to petrol and fire extinguishing chemicals, can be an effective tool in arson investigations. SIP provides reliable data unaffected by external factors, aiding in the identification of arson materials (Farmer et al., 2009).
特性
分子式 |
AsHO2-2 |
|---|---|
分子量 |
107.928 g/mol |
IUPAC名 |
dioxidoarsane |
InChI |
InChI=1S/AsHO2/c2-1-3/h1H/q-2 |
InChIキー |
MPBCULOORJNCSW-UHFFFAOYSA-N |
SMILES |
[O-][AsH][O-] |
正規SMILES |
[O-][AsH][O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1239678.png)
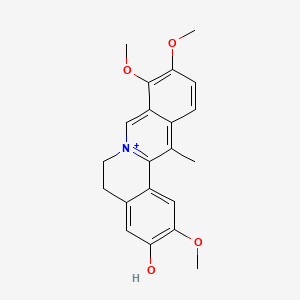
![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)
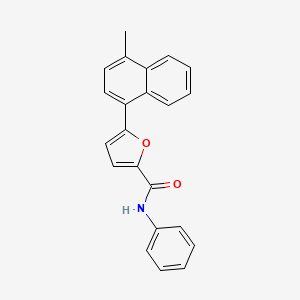

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)
![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)
